molecular formula C13H13Cl2NO3 B340869 4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid

4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid

Cat. No.: B340869
M. Wt: 302.15 g/mol
InChI Key: PXBSZDAXOCABCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid is a chemical compound with the molecular formula C13H13Cl2NO3 It is known for its unique structure, which includes a benzoic acid core substituted with two chlorine atoms and a piperidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichlorobenzoic acid and piperidine.

    Formation of Piperidinylcarbonyl Intermediate: The piperidine is reacted with a suitable carbonylating agent to form the piperidinylcarbonyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4,5-dichlorobenzoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The piperidinylcarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while hydrolysis will produce the corresponding carboxylic acid and piperidine.

Scientific Research Applications

4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-(morpholin-4-ylcarbonyl)benzoic acid: Similar structure but with a morpholine ring instead of piperidine.

    4,5-Dichloro-2-(pyrrolidin-1-ylcarbonyl)benzoic acid: Contains a pyrrolidine ring instead of piperidine.

    4,5-Dichloro-2-(azepan-1-ylcarbonyl)benzoic acid: Features an azepane ring instead of piperidine.

Uniqueness

4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid is unique due to its specific combination of chlorine substitutions and the piperidinylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

4,5-dichloro-2-(piperidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C13H13Cl2NO3/c14-10-6-8(9(13(18)19)7-11(10)15)12(17)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,18,19)

InChI Key

PXBSZDAXOCABCW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl

Origin of Product

United States

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